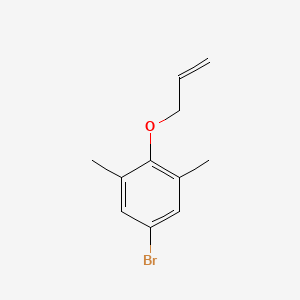

2-Allyloxy-5-bromo-1,3-xylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

100125-86-8 |

|---|---|

Molecular Formula |

C11H13BrO |

Molecular Weight |

241.12 g/mol |

IUPAC Name |

5-bromo-1,3-dimethyl-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H13BrO/c1-4-5-13-11-8(2)6-10(12)7-9(11)3/h4,6-7H,1,5H2,2-3H3 |

InChI Key |

HOODMSZVHBIEJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC=C)C)Br |

Origin of Product |

United States |

Contextualization Within Halogenated Aryl Ethers

2-Allyloxy-5-bromo-1,3-xylene belongs to the broad class of halogenated aryl ethers. Aryl ethers are characterized by an oxygen atom connected to an aromatic ring, while aryl halides are aromatic compounds where one or more hydrogen atoms on the ring are replaced by a halogen. google.comwikipedia.org The subject compound incorporates both these features, which dictates its chemical behavior.

The ether linkage and the bromine atom are key to its reactivity. The bromine atom on the benzene (B151609) ring makes the compound a suitable substrate for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Such reactions are fundamental in modern organic synthesis. Furthermore, the presence of the halogen can influence the electronic properties of the aromatic ring. acs.org

The allyloxy group (-O-CH₂-CH=CH₂) is another significant functional group. Allyl aryl ethers are well-known precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. nih.govuchicago.edu This reaction, typically induced by heat, involves a parchem.comparchem.com-sigmatropic rearrangement that results in the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring, usually at the ortho position. libretexts.org The specific substitution pattern of this compound, with methyl groups at positions 1 and 3, sterically directs this rearrangement.

Significance in Advanced Organic Synthesis and Materials Science Precursor Chemistry

The true significance of 2-Allyloxy-5-bromo-1,3-xylene lies in its role as a precursor. The dual reactivity of the bromo and allyloxy groups allows for sequential or tandem reactions to build complex molecular scaffolds.

In organic synthesis, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions to introduce new alkyl, aryl, or amino groups. wikipedia.org Following such a modification, the allyloxy group remains available for a subsequent Claisen rearrangement to introduce an allyl group onto the aromatic ring, leading to highly functionalized aromatic compounds. nih.govuchicago.edu These products can serve as intermediates in the synthesis of natural products and pharmacologically active molecules. mdpi.comresearchgate.net For instance, related functionalized anilines and aminophenols are recognized as crucial building blocks in medicinal chemistry and for the dye industry. mdpi.com

The synthesis of related compounds, such as 3-allyl-2-(allyloxy)-5-bromoaniline, highlights the utility of these functional groups. In one reported synthesis, a phenol (B47542) was first brominated and then alkylated with allyl bromide to form an allyloxy ether. mdpi.comresearchgate.net This demonstrates the step-wise approach often used to build complexity from simpler halogenated phenols.

In materials science, halogenated aryl ethers are investigated for creating new polymers and smart materials. acs.org The functional groups on this compound offer potential for polymerization. The allyl group can undergo polymerization reactions, while the bromo-substituent can be converted into other functional groups suitable for polycondensation or other polymerization techniques. This makes the compound a candidate for designing monomers for specialty polymers with tailored thermal or optical properties.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a substituted aromatic ether, involves strategic chemical transformations. These methodologies focus on the precise introduction of the allyloxy group and the regioselective bromination of the xylene core. This article explores the key synthetic approaches for constructing this compound and related structures.

Chemical Reactivity and Transformations of 2 Allyloxy 5 Bromo 1,3 Xylene

Reactions Involving the Allyloxy Group

The allyloxy group is a versatile functional handle that can participate in various rearrangements, cycloadditions, and metal-catalyzed reactions.

The aromatic Claisen rearrangement is a powerful, thermally-induced carbon-carbon bond-forming reaction. wikipedia.orgbyjus.com When an aryl allyl ether is heated, it undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. libretexts.orgorganic-chemistry.org In the case of 2-Allyloxy-5-bromo-1,3-xylene, heating would initiate the migration of the allyl group from the oxygen atom to an ortho position on the benzene (B151609) ring. libretexts.org

The reaction proceeds through a concerted, cyclic transition state, initially forming a non-aromatic cyclohexadienone intermediate. libretexts.orgorganic-chemistry.org However, both ortho positions (C4 and C6) of the starting material are substituted with methyl groups. This steric hindrance prevents the direct formation of an ortho-allyl phenol (B47542) and subsequent rearomatization. organic-chemistry.org Consequently, the allyl group, after migrating to the ortho position, would likely undergo a subsequent Cope rearrangement to the para position (C1) to yield 4-allyl-5-bromo-2,6-dimethylphenol. This multi-step process is followed by tautomerization to restore the aromaticity of the ring. organic-chemistry.org The regioselectivity of such rearrangements can be influenced by the electronic effects of the substituents on the aromatic ring. stackexchange.com

Table 1: Postulated Products of Claisen Rearrangement

| Starting Material | Intermediate (Post-Claisen) | Intermediate (Post-Cope) | Final Product (After Tautomerization) |

|---|---|---|---|

| This compound | 6-allyl-5-bromo-2,6-dimethylcyclohexa-2,4-dien-1-one | 4-allyl-5-bromo-2,6-dimethylcyclohexa-2,5-dien-1-one | 4-Allyl-5-bromo-2,6-dimethylphenol |

The intramolecular Diels-Alder (IMDA) reaction is a potent method for constructing polycyclic systems, typically forming five or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. mdpi.commasterorganicchemistry.com In this type of reaction, a single molecule contains both the diene and dienophile moieties. youtube.com For a derivative of this compound to undergo an IMDA reaction, the molecule would need to be further functionalized to contain a diene that can react with the alkene of the allyl group (the dienophile).

The stereochemical outcome of IMDA reactions can be controlled by existing stereocenters within the molecule, particularly those adjacent to the diene or dienophile. nih.gov The reaction proceeds through a concerted [4+2] cycloaddition mechanism, where two new carbon-carbon bonds are formed simultaneously. wikipedia.org The feasibility and stereoselectivity of the reaction are highly dependent on the length and conformational flexibility of the tether connecting the diene and dienophile. masterorganicchemistry.com

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated heterocycles and carbocycles. This reaction requires a molecule containing at least two olefinic bonds. Therefore, this compound must first be converted into a diene. This could be achieved, for instance, by introducing a second olefin-containing substituent onto the aromatic ring or by modifying the existing allyl group.

Once a suitable diene precursor is formed, a ruthenium-based catalyst, such as a Grubbs catalyst, can be employed to mediate the RCM reaction. The mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to form the cyclic product and a volatile alkene byproduct, such as ethene, which drives the reaction to completion.

The allyloxy group can participate in various palladium-catalyzed reactions. A key step in many of these transformations is the formation of a π-allylpalladium intermediate. mdpi.com This can be achieved through the oxidative addition of a Pd(0) catalyst to the allylic C-O bond. Once formed, this electrophilic intermediate is susceptible to attack by a wide range of nucleophiles, a process known as the Tsuji-Trost reaction. mdpi.com

Furthermore, palladium catalysts can facilitate cascade reactions, where multiple bond-forming events occur in a single operation. For instance, a palladium-catalyzed C-H activation of an allene (B1206475), followed by carbopalladation with another allene and subsequent β-hydride elimination, can lead to the formation of complex diene structures. nih.gov While not directly starting from an allyloxy compound, these principles illustrate the potential for complex transformations involving palladium catalysis.

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds between sp²-hybridized carbon atoms. nih.govtcichemicals.com It involves the reaction of an organohalide, such as the aryl bromide in this compound, with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The catalytic cycle generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govtcichemicals.com This makes it an ideal method for modifying the aromatic core of this compound.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction Conditions

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the coupling |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, Acetonitrile/Water | Solubilizes reactants |

A variety of aryl and heteroaryl boronic acids can be used to introduce diverse substituents at the C5 position of the xylene ring, demonstrating the synthetic utility of this reaction. mdpi.com

Free Radical Reactions

The presence of the allyl group in this compound introduces a site for free radical reactions, particularly at the allylic position. masterorganicchemistry.com

Allylic Bromination: The allylic C-H bonds are weaker than vinylic or alkyl C-H bonds because the resulting allyl radical is stabilized by resonance. masterorganicchemistry.comlibretexts.org This makes the allylic hydrogens susceptible to abstraction by radicals. A common and selective method for allylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. masterorganicchemistry.comchadsprep.com This reaction would be expected to replace one of the allylic hydrogens in this compound with a bromine atom.

Radical Addition: The double bond of the allyl group can also undergo radical addition reactions. For instance, under radical conditions, hydrogen bromide can add across the double bond in an anti-Markovnikov fashion. youtube.com

Intramolecular Radical Cyclization: The presence of both a bromine atom on the aromatic ring and a tethered allyl group opens up the possibility of intramolecular radical cyclization. rsc.orgumb.edu Upon generation of an aryl radical at the position of the bromine atom (for example, using a tin hydride or through a photoredox-catalyzed process), this radical could add to the double bond of the proximate allyloxy group, leading to the formation of a new heterocyclic ring system.

A summary of potential free radical reactions is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Allylic Bromination | NBS, radical initiator/light | 2-(3-bromoprop-1-en-1-yloxy)-5-bromo-1,3-xylene |

| Radical Addition to Alkene | HBr, peroxides | 2-(3-bromopropoxy)-5-bromo-1,3-xylene |

| Intramolecular Radical Cyclization | Radical initiator (e.g., Bu₃SnH, AIBN) | Fused heterocyclic compounds |

Transformations of the Xylene Ring System

The aromatic xylene ring of this compound can also undergo various transformations, although these may require more forcing conditions compared to reactions at the more labile functional groups.

Oxidation: The methyl groups on the xylene ring can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Depending on the reaction conditions, it may be possible to selectively oxidize one or both methyl groups. Furthermore, certain microorganisms are capable of oxidizing the aromatic ring of xylenes (B1142099) to form dihydrodiols and phenols, suggesting that biocatalytic transformations could be a potential route for the functionalization of the xylene ring in this molecule. nih.gov

Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) ring under high pressure hydrogenation with catalysts such as rhodium on carbon. This would, however, also likely result in the reduction of the allyl double bond.

Electrophilic Aromatic Substitution: While the bromine atom is a deactivating group for electrophilic aromatic substitution, the allyloxy and methyl groups are activating and ortho-, para-directing. Therefore, further substitution on the aromatic ring is possible. The positions ortho and para to the activating groups are potential sites for electrophilic attack. For instance, nitration or further bromination could introduce additional substituents onto the ring. mdpi.comkhanacademy.org

Transalkylation: In the presence of a suitable acid catalyst, such as a zeolite, the methyl groups on the xylene ring can undergo migration or transfer to another aromatic molecule in a process known as transalkylation. researchgate.net

Derivatization Strategies for Functional Group Interconversion

The functional groups of this compound provide several handles for derivatization through functional group interconversion.

Reactions of the Bromo Group:

Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with a wide range of electrophiles to introduce new carbon-based functional groups.

Lithiation: Reaction with an organolithium reagent, such as n-butyllithium, can result in lithium-halogen exchange, forming an aryllithium species that is also a potent nucleophile.

Metal-Catalyzed Cross-Coupling: As mentioned previously, the bromo group is an excellent handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as various nitrogen- and oxygen-based nucleophiles. nih.gov

Reactions of the Allyloxy Group:

Claisen Rearrangement: Allyl aryl ethers are known to undergo the Claisen rearrangement upon heating, which results in the migration of the allyl group from the oxygen atom to a carbon atom of the aromatic ring, typically at the ortho position. This would yield an allyl-substituted phenol.

Ether Cleavage: The ether linkage can be cleaved using strong acids such as HBr or HI, or with Lewis acids like BBr₃, which would unmask the corresponding phenol.

Wacker Oxidation: The terminal double bond of the allyl group can be oxidized to a methyl ketone using a palladium catalyst in the presence of an oxidant (Wacker-Tsuji oxidation).

Dihydroxylation and Epoxidation: The alkene can be dihydroxylated to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate. Epoxidation can be achieved with peroxy acids such as m-CPBA.

The following table outlines some of the key derivatization strategies for this compound:

| Functional Group | Transformation | Reagents | Product Type |

| Bromo | Grignard Formation | Mg | Grignard Reagent |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |

| Allyloxy | Claisen Rearrangement | Heat | Allylphenol |

| Allyloxy | Ether Cleavage | HBr or BBr₃ | Phenol |

| Allyloxy | Dihydroxylation | OsO₄ or cold KMnO₄ | Diol |

Advanced Spectroscopic and Structural Characterization of 2 Allyloxy 5 Bromo 1,3 Xylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For 2-Allyloxy-5-bromo-1,3-xylene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the allyloxy group.

The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the benzene (B151609) ring. The allyloxy group is an electron-donating group, while the bromine atom is an electron-withdrawing group. The interplay of these effects, along with the methyl groups, results in a unique pattern of signals for the aromatic protons, which is crucial for distinguishing between different positional isomers.

The allyloxy group itself presents a characteristic set of signals: a doublet for the -OCH₂- protons, and a multiplet for the -CH=CH₂ protons, which can be further resolved into distinct signals for the terminal vinyl protons. The coupling between these protons (J-coupling) provides valuable information about the connectivity within the allyl group.

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| Allyl -OCH₂- | ~4.5 | Doublet |

| Allyl -CH= | 5.8 - 6.2 | Multiplet |

| Allyl =CH₂ (cis) | ~5.2 | Doublet of Doublets |

| Allyl =CH₂ (trans) | ~5.4 | Doublet of Doublets |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

The aromatic region of the spectrum will show multiple signals corresponding to the substituted benzene ring. The carbon atoms directly attached to the oxygen, bromine, and methyl groups will have characteristic chemical shifts. The allyloxy group will also show distinct signals for its three carbon atoms.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-CH₃ | 135 - 140 |

| Other Aromatic C-H/C-C | 120 - 135 |

| Allyl -OCH₂- | 68 - 72 |

| Allyl -CH= | 130 - 135 |

| Allyl =CH₂ | 115 - 120 |

| Methyl -CH₃ | 15 - 20 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, between the protons of the allyloxy group. An HSQC spectrum would reveal correlations between each proton and the carbon atom it is directly attached to, aiding in the definitive assignment of the carbon skeleton.

For solid-state analysis of this compound or its crystalline derivatives, Magic Angle Spinning (MAS) NMR could be employed. This technique helps to average out the anisotropic interactions that broaden the signals in the solid state, providing higher resolution spectra and insights into the molecular packing and conformation in the crystalline lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. blogspot.comwhitman.eduwhitman.edu

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic ethers include cleavage of the C-O bond and the bonds within the allyl group. miamioh.eduscribd.com The major fragmentation is expected to occur at the β-bond to the aromatic ring. blogspot.comwhitman.eduwhitman.edu

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Fragment |

| 240/242 | [M]⁺ (Molecular Ion) |

| 199/201 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 171/173 | [M - C₃H₅ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl groups, the C=C bond of the allyl group, the C-O ether linkage, and the C-Br bond.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3050 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch (methyl and allyl) |

| 1640 - 1650 | Alkene C=C stretch (allyl) |

| 1550 - 1600 | Aromatic C=C stretch |

| 1200 - 1250 | Aryl-O stretch (ether) |

| 1000 - 1100 | C-O stretch (ether) |

| 500 - 600 | C-Br stretch |

The presence of these characteristic bands in the IR spectrum would confirm the presence of the key functional groups in the molecule.

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)

If this compound or its derivatives can be obtained in a crystalline form, X-ray Diffraction (XRD) can be used to determine its three-dimensional molecular and crystal structure with high precision. Single-crystal XRD analysis provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. This technique is the gold standard for unambiguous structure determination of crystalline solids. While no published crystal structure for this compound is currently available, this method would be the definitive way to characterize its solid-state conformation if suitable crystals were grown.

Other Spectroscopic Methods (e.g., UV-Vis, ESR for specific cases)

While comprehensive spectroscopic data for this compound is not extensively documented in publicly accessible literature, an understanding of its electronic properties and potential for radical formation can be inferred from the analysis of structurally related compounds. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, while Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals.

UV-Visible Spectroscopy

The UV/Visible spectrum of the closely related compound, 2-bromo-m-xylene (B44306), is available and provides a valuable reference. The spectrum for 2-bromo-m-xylene exhibits absorption maxima in the ultraviolet region, which is characteristic of substituted benzene rings. The presence of the allyloxy and additional methyl group in this compound is expected to cause a slight shift in the absorption bands compared to 2-bromo-m-xylene. Alkoxy groups typically induce a small bathochromic (red) shift of the absorption maxima.

A theoretical investigation into the photophysical properties of xylene isomers further supports the expected absorption in the UV range. rsc.org The study of brominated coumarin (B35378) derivatives also indicates that the position of bromine atoms can influence the absorption and emission spectra. rsc.org

Table 1: Comparison of UV Absorption Data for Related Aromatic Compounds

| Compound | Solvent/Method | λmax (nm) | Reference |

| o-xylene | Water | ~260 | rsc.org |

| m-xylene | Water | ~260 | rsc.org |

| p-xylene | Water | ~265 | rsc.org |

| 2-bromo-m-xylene | --- | Multiple peaks in UV region | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy would be particularly relevant for studying radical derivatives of this compound. The allyl group is susceptible to radical formation. For instance, studies on the electroreduction of allyl alcohol have successfully used ESR with spin trapping techniques to identify allyl group radicals. While no specific ESR studies on this compound were found, research on aryl alkyl ethers indicates that radical cations can be formed through single-electron oxidation. This suggests that under appropriate conditions, such as photocatalysis, radical species could be generated from this compound, which would be detectable by ESR.

Computational Chemistry Investigations of 2 Allyloxy 5 Bromo 1,3 Xylene

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)

No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure of 2-Allyloxy-5-bromo-1,3-xylene were identified in the public domain. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential, and atomic charges, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.

Prediction of Reactivity and Selectivity

There are no published computational studies that focus on predicting the reactivity and selectivity of this compound. Such predictive studies often use calculated electronic parameters and reactivity indices to forecast how a molecule will behave in different chemical reactions, including identifying the most likely sites for electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

No specific conformational analysis or molecular dynamics simulation studies for this compound were found. These computational techniques would be valuable for understanding the molecule's three-dimensional structure, the flexibility of the allyloxy group, and its intermolecular interactions over time.

Advanced Applications of 2 Allyloxy 5 Bromo 1,3 Xylene in Organic Synthesis and Materials Science

As a Building Block for Complex Molecules and Heterocycles

The reactivity of 2-Allyloxy-5-bromo-1,3-xylene is primarily dictated by its two key functional moieties: the aryl bromide and the allyl ether. These groups can be manipulated selectively or in tandem to construct intricate molecular frameworks, including various heterocyclic systems. The strategic placement of the bromine atom and the allyl group on the 2,6-dimethylphenyl scaffold allows for potential regioselective reactions to build molecular complexity.

While direct, published applications of this compound in the synthesis of the specific heterocycles outlined below are not extensively documented, its structural components suggest clear and scientifically sound pathways for its use as a precursor. The following sections discuss these potential applications based on established and fundamental organic reactions.

Nitrogen-containing molecules are of paramount importance in medicinal chemistry and materials science. While specific literature detailing the conversion of this compound to anilines or benzoxepines is scarce, the compound's structure is amenable to such transformations. For instance, the aryl bromide could theoretically undergo amination reactions, such as the Buchwald-Hartwig amination, to introduce a nitrogen-containing substituent and form a complex aniline (B41778) derivative.

The synthesis of benzoxepines, a seven-membered heterocyclic system, could be envisioned through a multi-step sequence. A plausible route would involve a palladium-catalyzed cross-coupling reaction at the bromide position to introduce a side chain, followed by a ring-closing metathesis (RCM) reaction involving the allyl group to form the seven-membered oxepine ring.

The dihydrobenzofuran core is a common motif in many biologically active natural products and pharmaceuticals. The synthesis of this scaffold from this compound is theoretically achievable via a thermal or Lewis acid-catalyzed Claisen rearrangement. ed.ac.uk This pericyclic reaction would transpose the allyl group from the ether oxygen to the ortho-position of the benzene (B151609) ring, yielding a 2-allyl-4-bromo-2,6-dimethylphenol intermediate. Subsequent intramolecular cyclization, often promoted by a catalyst, would lead to the formation of the five-membered dihydrofuran ring fused to the benzene core. The specific outcome of the rearrangement is subject to the directing effects of the existing methyl substituents. kzoo.edu

The dual functionality of this compound makes it an attractive starting material for constructing fused polycyclic systems. The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov

For example, a Sonogashira coupling reaction could be employed to attach a terminal alkyne to the aromatic ring at the site of the bromine atom. organic-chemistry.orgresearchgate.netbeilstein-journals.org The resulting aryl alkyne, now containing both an alkyne and an allyl ether, could undergo subsequent intramolecular cyclization reactions to generate complex, fused heterocyclic structures. Similarly, a Heck coupling reaction could be used to introduce an alkene, providing a different set of opportunities for subsequent ring-forming reactions. organic-chemistry.orgresearchgate.net

The table below summarizes the potential synthetic transformations based on the compound's functional groups.

| Functional Group | Potential Reaction Type | Potential Product Scaffold |

| Allyl Ether | Claisen Rearrangement | Substituted Phenols |

| Allyl Ether | Ring-Closing Metathesis | Oxygen-containing heterocycles |

| Aryl Bromide | Sonogashira Coupling | Aryl Alkynes |

| Aryl Bromide | Heck Coupling | Substituted Alkenes |

| Aryl Bromide | Buchwald-Hartwig Amination | Aryl Amines |

| Both Groups | Tandem Coupling/Cyclization | Fused Polycyclic Heterocycles |

Role in Polymer Chemistry and Material Development

The presence of a polymerizable allyl group suggests that this compound could serve as a valuable monomer in polymer chemistry. The incorporation of a brominated aromatic ring into a polymer backbone can impart specific properties such as thermal stability, flame retardancy, and a higher refractive index.

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization method that is particularly effective for non-conjugated dienes, such as the two terminal alkene functionalities present in the allyl groups of the monomer. researchgate.net Although specific studies detailing the ADMET polymerization of this compound have not been identified, its structure is suitable for this type of reaction. The polymerization would proceed via a metathesis catalyst, linking monomer units together and releasing ethylene (B1197577) as a byproduct, to form a polyether with pendant brominated xylene units. The resulting polymer would possess unique characteristics derived from its aromatic and halogenated side chains.

Beyond homopolymerization, this compound could be utilized as a comonomer in copolymerization processes. Its incorporation into polymers like polyethylene (B3416737) or polypropylene (B1209903) could introduce functionalities that alter the material's properties. For instance, copolymerization with ethylene or other olefins could yield polymers with improved thermal properties or modified surface characteristics. researchgate.net

The table below outlines the potential contributions of this monomer to polymer properties.

| Structural Feature | Contribution to Polymer Properties |

| Allyl Group | Provides a site for polymerization (e.g., ADMET, radical polymerization). |

| Benzene Ring | Increases thermal stability and rigidity of the polymer chain. |

| Bromine Atom | Can enhance flame retardancy and increase the refractive index. |

| Xylene (dimethyl) Groups | Adds steric bulk, potentially affecting polymer morphology and solubility. |

Design of Functional Polymers with Allyloxy and Bromo Moieties

The unique molecular architecture of this compound, featuring both a reactive allyloxy group and a versatile bromo substituent, presents a compelling platform for the design of advanced functional polymers. These two distinct functional moieties offer orthogonal reactivity, enabling both the construction of the polymer backbone and the subsequent introduction of a wide array of chemical functionalities. This dual-functionality allows for the synthesis of polymers with precisely tailored properties for a variety of applications in materials science.

The bromo group on the aromatic ring serves as a key handle for established cross-coupling polymerization techniques. researchgate.net Palladium-catalyzed reactions such as Suzuki-Miyaura polycondensation and Heck coupling polymerization are powerful methods for forming carbon-carbon bonds and constructing conjugated polymer backbones. researchgate.netwikipedia.org In these processes, the bromine atom can be readily displaced to link monomer units together, leading to the formation of thermally stable and chemically robust aromatic polymers. The presence of the methyl groups on the xylene ring can also influence the polymer's solubility and processing characteristics.

Simultaneously, the allyloxy group provides a site for post-polymerization modification. nih.gov The double bond of the allyl group is amenable to a variety of chemical transformations, including thiol-ene "click" chemistry, epoxidation, and bromination. nih.gov This allows for the grafting of side chains, the introduction of specific functional groups (e.g., hydroxyl, amine), or the cross-linking of polymer chains to form networks. This post-polymerization functionalization is a powerful strategy for fine-tuning the material's properties, such as its solubility, thermal behavior, and affinity for other molecules or surfaces.

The combination of these two functionalities in a single monomer allows for the creation of a diverse range of polymer architectures. For instance, a linear polymer can first be synthesized via a cross-coupling reaction involving the bromo group. Subsequently, the pendant allyloxy groups along the polymer chain can be modified to introduce new properties. This approach is particularly advantageous for creating materials for applications in sensors, membranes, and biomedical devices, where precise control over the chemical and physical properties is paramount.

Below is a table illustrating the potential polymerization and functionalization strategies for this compound:

| Polymerization Method | Role of Bromo Group | Role of Allyloxy Group | Potential Polymer Properties |

| Suzuki-Miyaura Polycondensation | Backbone Formation | Pendant Functional Group | High thermal stability, tunable optoelectronic properties |

| Heck Coupling Polymerization | Backbone Formation | Pendant Functional Group | Conjugated backbone, potential for photoluminescence |

| Post-Polymerization Modification | (Within polymer backbone) | Site for Thiol-Ene "Click" Chemistry | Grafting of side chains, introduction of bioactive molecules |

| Post-Polymerization Modification | (Within polymer backbone) | Site for Epoxidation/Hydrolysis | Introduction of hydrophilic diol functionalities |

Catalytic Applications (e.g., as ligand precursors, or in reactions facilitated by the compound structure)

The chemical structure of this compound also suggests its potential utility in the realm of catalysis, primarily as a precursor for the synthesis of specialized ligands for transition metal catalysts. The bromo- and allyloxy- functionalities, along with the substituted xylene core, can be strategically modified to create ligands with tailored electronic and steric properties, which are critical for controlling the activity and selectivity of catalytic reactions.

The bromo-substituent is a particularly useful synthetic handle for the introduction of a coordinating group, such as a phosphine (B1218219) moiety. rsc.org Through a reaction sequence typically involving lithiation or Grignard reagent formation followed by reaction with a chlorophosphine, the bromo-group can be replaced to yield a phosphine ligand. The resulting ligand would feature a bulky, electron-rich aromatic group attached to the phosphorus atom, which can significantly influence the performance of a metal catalyst to which it is coordinated. The allyloxy and methyl groups on the xylene ring would contribute to the steric bulk of the ligand, potentially creating a specific coordination environment around the metal center that could enhance selectivity in catalytic transformations.

Furthermore, the allyloxy group itself could play a role in catalysis. While not a traditional coordinating group, its presence could influence the solubility and stability of a catalyst. In more advanced ligand designs, the allyl group could potentially be involved in hemilabile coordination, where it weakly interacts with the metal center, or it could be further functionalized to introduce an additional coordinating atom, leading to a bidentate or "pincer" type ligand.

The table below outlines a hypothetical pathway for the conversion of this compound into a phosphine ligand and its potential application in catalysis.

| Reaction Step | Reagents and Conditions | Product | Potential Catalytic Application |

| Ligand Synthesis | 1. Mg, THF; 2. PPh₂Cl | 2-Allyloxy-5-(diphenylphosphino)-1,3-xylene | Ligand for transition metal catalysts |

| Catalyst Formation | Pd(OAc)₂, Toluene | [Pd(OAc)₂(2-Allyloxy-5-(diphenylphosphino)-1,3-xylene)₂] | Pre-catalyst for cross-coupling reactions |

| Catalytic Reaction | Aryl halide, Boronic acid, Base | Biaryl product | Suzuki-Miyaura Coupling |

It is important to note that while the functional groups present in this compound suggest these applications, specific research demonstrating its use in these contexts is not yet widely reported. The design and synthesis of functional polymers and catalysts based on this compound represent a promising area for future research and development in materials science and organic synthesis.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes to 2-Allyloxy-5-bromo-1,3-xylene is a primary area for future research. While the direct synthesis of this compound is not extensively documented, analogous syntheses of similar compounds, such as 3-Allyl-2-(allyloxy)-5-bromoaniline, provide a foundational framework. mdpi.comnih.gov A likely precursor for the synthesis of this compound is 2,6-dimethylphenol, which can be brominated and subsequently allylated to yield the target compound.

Future research in this area should focus on several key aspects to enhance efficiency and sustainability:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents and catalysts can significantly improve the sustainability of the synthesis. nih.gov For instance, enzymatic catalysis could offer a highly selective and eco-friendly alternative to traditional chemical methods for the allylation step. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation could potentially accelerate the reaction rates for both the bromination and allylation steps, leading to shorter reaction times and reduced energy consumption.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Precursor | Reagents | Potential Advantages | Potential Challenges |

| Traditional Two-Step | 2,6-dimethylphenol | 1. Brominating agent (e.g., NBS) 2. Allyl bromide, base | Established methodology | Use of potentially hazardous reagents and solvents |

| Green Synthesis | 2,6-dimethylphenol | 1. "Green" brominating agent 2. Allyl alcohol, enzyme catalyst | Reduced environmental impact, high selectivity | Enzyme stability and cost |

| One-Pot Synthesis | 2,6-dimethylphenol | Brominating agent, allyl bromide, base in a single vessel | Increased efficiency, reduced waste | Optimization of reaction conditions for sequential reactions |

Unveiling Novel Reactivity Patterns and Derivatization Opportunities

The unique combination of an allyloxy group and a bromine atom on the xylene ring opens up a plethora of possibilities for novel reactivity and derivatization. The allyloxy group can undergo a variety of reactions, including Claisen rearrangement, oxidation, and addition reactions, while the bromine atom is a versatile handle for cross-coupling reactions.

Future research should explore:

Claisen Rearrangement: Investigating the thermal or Lewis acid-catalyzed Claisen rearrangement of this compound could lead to the formation of allyl-substituted bromoxylenols, which are valuable building blocks for further functionalization.

Cross-Coupling Reactions: The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. acs.org This would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, leading to a diverse library of new compounds.

Reactivity of the Allyl Group: The double bond in the allyl group is susceptible to a range of transformations, including epoxidation, dihydroxylation, and polymerization. mdpi.com Exploring these reactions could lead to the synthesis of functionalized polymers and other complex molecules.

A table summarizing potential derivatization reactions is provided below:

| Reaction Type | Reagent | Potential Product |

| Claisen Rearrangement | Heat or Lewis Acid | Allyl-substituted bromoxylenol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted allyloxy-xylene |

| Stille Coupling | Organostannane, Pd catalyst | Organo-substituted allyloxy-xylene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted allyloxy-xylene |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxidized allyloxy-bromo-xylene |

| Dihydroxylation | OsO₄ or KMnO₄ | Diol-functionalized bromo-xylene |

Advanced Material Applications Based on the Compound's Unique Architecture

The rigid aromatic core of this compound, combined with its functionalizable handles, makes it an attractive candidate for the development of advanced materials.

Promising areas for future investigation include:

Liquid Crystals: The anisotropic molecular shape of derivatives of this compound could lead to the formation of thermotropic liquid crystalline phases. mdpi.comnih.gov By attaching long alkyl chains or other mesogenic units via the bromo or allyloxy groups, it may be possible to design novel liquid crystalline materials with specific optical and electronic properties.

Functional Polymers: The allyl group can be utilized for polymerization reactions, leading to the formation of polymers with pendent bromo-xylene moieties. researchgate.netresearchgate.net These polymers could exhibit interesting properties, such as flame retardancy due to the bromine content, or could be further functionalized through the bromine atom to create materials for applications in sensors, membranes, or coatings.

Organic Light-Emitting Diodes (OLEDs): Through derivatization via cross-coupling reactions, it may be possible to synthesize extended π-conjugated systems based on the this compound core. These materials could possess suitable electronic properties for use as emitters or host materials in OLEDs.

Integration of Computational and Experimental Approaches for Deeper Understanding

To accelerate the discovery and optimization of the synthesis and applications of this compound and its derivatives, a close integration of computational and experimental approaches is crucial.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule. rsc.orgiiste.orgworldscientific.com This can aid in understanding the regioselectivity of reactions and in designing molecules with desired electronic properties for material applications.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as the Claisen rearrangement or cross-coupling reactions. rsc.org This can help in optimizing reaction conditions and in predicting the formation of byproducts.

Virtual Screening for Material Properties: Computational screening of a virtual library of derivatives of this compound can help identify promising candidates for specific material applications, such as liquid crystals or OLED materials, before their synthesis is attempted in the lab.

By combining theoretical predictions with experimental validation, a more efficient and targeted approach to exploring the full potential of this intriguing molecule can be achieved.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound (Inferred from Analogues)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO | |

| Molecular Weight | ~249.13 g/mol | |

| Boiling Point | Estimated 225–256°C (similar to bromoxylenes) | |

| Solubility | Low in water; soluble in DCM, THF |

Q. Recommendations for Data Contradiction Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.